5-Bromo-3,3-difluoroindolin-2-one
Overview
Description
5-Bromo-3,3-difluoroindolin-2-one is a chemical compound with the molecular formula C8H4BrF2NO. It belongs to the class of indolin-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research . This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-difluoroindolin-2-one typically involves the bromination and fluorination of indolin-2-one derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure the desired product formation .
Industrial Production Methods
For industrial-scale production, continuous flow processes and tubular diazotization reaction technology are often employed. These methods offer advantages such as improved yield, reduced side reactions, and enhanced safety. The use of advanced reactors and automation in these processes ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex ring structures
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Bromo-3,3-difluoroindolin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindolin-2-one: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
3,3-Difluoroindolin-2-one: Lacks the bromine atom, leading to different chemical properties and applications.
5-Bromo-3-(phenylimino)indolin-2-one: Contains an additional phenyl group, which can enhance its biological activity.
Uniqueness
5-Bromo-3,3-difluoroindolin-2-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering a balance of stability and reactivity that is not found in its analogs .
Properties
IUPAC Name |
5-bromo-3,3-difluoro-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVFCXSWOMDLAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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